{3-Methoxybicyclo[1.1.1]pentan-1-yl}methanamine {3-Methoxybicyclo[1.1.1]pentan-1-yl}methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17452582
InChI: InChI=1S/C7H13NO/c1-9-7-2-6(3-7,4-7)5-8/h2-5,8H2,1H3
SMILES:
Molecular Formula: C7H13NO
Molecular Weight: 127.18 g/mol

{3-Methoxybicyclo[1.1.1]pentan-1-yl}methanamine

CAS No.:

Cat. No.: VC17452582

Molecular Formula: C7H13NO

Molecular Weight: 127.18 g/mol

* For research use only. Not for human or veterinary use.

{3-Methoxybicyclo[1.1.1]pentan-1-yl}methanamine -

Specification

Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
IUPAC Name (3-methoxy-1-bicyclo[1.1.1]pentanyl)methanamine
Standard InChI InChI=1S/C7H13NO/c1-9-7-2-6(3-7,4-7)5-8/h2-5,8H2,1H3
Standard InChI Key YWPUQWLTXMVAIG-UHFFFAOYSA-N
Canonical SMILES COC12CC(C1)(C2)CN

Introduction

Structural Characteristics

Molecular Architecture

The core structure of {3-Methoxybicyclo[1.1.1]pentan-1-yl}methanamine is based on the bicyclo[1.1.1]pentane system, a highly strained carbocycle characterized by three fused rings in a [1.1.1] configuration. The methoxy group (-OCH3\text{-OCH}_3) is attached to the 3-position, while the methanamine moiety (-CH2NH2\text{-CH}_2\text{NH}_2) is bonded to the 1-position . The strain inherent to the bicyclo[1.1.1]pentane framework (~70 kcal/mol) imparts unique reactivity, making it a valuable bioisostere for linear or bulky substituents in drug design .

Stereochemical Considerations

The compound lacks defined stereocenters due to the symmetry of the bicyclo[1.1.1]pentane core . Computational analyses predict a planar arrangement of substituents, with the methoxy and methanamine groups occupying equatorial positions relative to the bicyclic system .

Synthesis and Reactivity

Key Challenges

  • Strain Management: The high ring strain necessitates mild reaction conditions to prevent undesired rearrangements .

  • Regioselectivity: Ensuring precise placement of substituents requires careful choice of catalysts and protecting groups .

Physicochemical Properties

Molecular and Computational Data

  • Molecular Formula: C7H13NO\text{C}_7\text{H}_{13}\text{NO}

  • Molecular Weight: 127.18 g/mol

  • SMILES: COC12CC(C1)(C2)CN\text{COC12CC(C1)(C2)CN}

  • InChIKey: Computed as GFDQQBBUZRWEIT-UHFFFAOYSA-N for the analogous 3-methoxybicyclo[1.1.1]pentan-1-amine .

Predicted Properties

  • Hydrogen Bond Donors: 1 (amine group)

  • Rotatable Bonds: 2 (methoxy and methanamine chains)

  • Topological Polar Surface Area: 29.5 Ų, indicating moderate polarity .

Applications in Research

Pharmaceutical Development

Bicyclo[1.1.1]pentane derivatives are widely employed as bioisosteres for tert-butyl groups or aromatic rings, improving pharmacokinetic profiles by reducing metabolic liability and enhancing solubility . The amine functionality in {3-Methoxybicyclo[1.1.1]pentan-1-yl}methanamine enables its use as a:

  • Building Block: For protease inhibitors or kinase modulators.

  • Linker: In prodrugs or antibody-drug conjugates due to its strained reactivity .

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